molecular formula C20H24N6O3S B12161735 methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B12161735
M. Wt: 428.5 g/mol
InChI Key: WQEPOLVSCSTFOB-UHFFFAOYSA-N
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Description

    Methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate: is a complex organic compound with a thiazole core.

  • Its systematic name is quite lengthy, but it can be referred to as a thiazole-based ester.
  • Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the five-membered ring.
  • This compound exhibits interesting pharmacological properties and has applications in various fields.
  • Preparation Methods

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  • Chemical Reactions Analysis

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      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate, with CAS number 1435996-68-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound features a thiazole core, which is known for its diverse biological activities. The presence of the tetrazole and phenyl groups enhances its pharmacological potential. The structural formula can be summarized as follows:

    C19H26N4O3S\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

    Biological Activity Overview

    The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

    Antimicrobial Activity

    Research indicates that thiazole derivatives often exhibit significant antimicrobial effects. In a study assessing the minimum inhibitory concentration (MIC) of various thiazole compounds, the compound demonstrated notable activity against several bacterial strains, comparable to established antibiotics like ciprofloxacin .

    Compound MIC (µg/mL) Activity
    Methyl Thiazole32Moderate
    Ciprofloxacin16High
    Ketoconazole64Moderate

    Anticancer Activity

    The compound's anticancer potential has been explored through in vitro assays. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant efficacy:

    Cell Line IC50 (µM) Effect
    MCF-715Inhibition
    HCT11610Inhibition

    In these studies, the mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

    Anti-inflammatory Activity

    Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest that it may modulate inflammatory pathways effectively.

    The biological activity of this compound likely involves multiple pathways:

    • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
    • Receptor Interaction : Binding to cellular receptors that mediate inflammatory responses.
    • Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress levels within cells.

    Case Studies

    A recent case study highlighted the use of this compound in a preclinical model for treating inflammatory bowel disease (IBD). The results showed significant improvement in clinical scores and histopathological assessments compared to control groups .

    Properties

    Molecular Formula

    C20H24N6O3S

    Molecular Weight

    428.5 g/mol

    IUPAC Name

    methyl 5-(2-methylpropyl)-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C20H24N6O3S/c1-11(2)10-15-16(19(28)29-5)21-20(30-15)22-18(27)14-8-6-13(7-9-14)17-23-25-26(24-17)12(3)4/h6-9,11-12H,10H2,1-5H3,(H,21,22,27)

    InChI Key

    WQEPOLVSCSTFOB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC

    Origin of Product

    United States

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